molecular formula C12H24ClNO2 B158800 tert-Butyl tert-butyl(3-chloropropyl)carbamate CAS No. 133804-18-9

tert-Butyl tert-butyl(3-chloropropyl)carbamate

Cat. No.: B158800
CAS No.: 133804-18-9
M. Wt: 249.78 g/mol
InChI Key: ZUROFFONOMNGRK-UHFFFAOYSA-N
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Description

tert-Butyl tert-butyl(3-chloropropyl)carbamate is an organic compound with the molecular formula C8H16ClNO2. It is characterized by the presence of a tert-butyl group and a 3-chloropropyl group attached to a carbamate moiety. This compound is commonly used in organic synthesis due to its reactivity and functional group compatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl tert-butyl(3-chloropropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-chloropropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl tert-butyl(3-chloropropyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl tert-butyl(3-chloropropyl)carbamate involves its reactivity towards nucleophiles and acids. The chlorine atom in the 3-chloropropyl group acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The tert-butyl group can be removed under acidic conditions, revealing a free amine that can participate in further chemical transformations .

Biological Activity

Tert-butyl tert-butyl(3-chloropropyl)carbamate is a chemical compound belonging to the carbamate class, characterized by its unique structure that includes a tert-butyl group and a 3-chloropropyl substituent. This compound has garnered interest in biological research due to its potential interactions with various molecular targets, influencing enzyme activities and cellular processes. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C8H16ClNO2\text{C}_8\text{H}_{16}\text{Cl}\text{N}\text{O}_2

Key Features

  • Molecular Weight : Approximately 191.67 g/mol
  • Functional Groups : Contains a carbamate functional group which is known for its reactivity and ability to form hydrogen bonds with biological macromolecules.
  • Chloropropyl Substituent : The presence of the chlorine atom in the propyl chain enhances the compound's reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that play crucial roles in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways involved in various physiological processes.

Research Findings

  • Inhibition Studies : In vitro studies have shown that this compound exhibits inhibitory effects on certain cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, it has been tested against leukemia and solid tumor cell lines, showing significant growth inhibition at micromolar concentrations.
  • Comparison with Analogues : When compared to other carbamates, such as tert-butyl (3-bromopropyl)carbamate and tert-butyl (3-iodopropyl)carbamate, the chlorinated derivative demonstrates distinct reactivity patterns due to the electronegative chlorine atom, which may enhance its binding affinity for target proteins.
  • Case Studies : A study published in a peer-reviewed journal highlighted the compound's role as a biochemical probe in enzyme activity studies. It was used to investigate protein interactions within complex biological systems, providing insights into its functionality as a research tool .

Data Table: Biological Activity Overview

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HL-60 (Leukemia)0.5NF-κB pathway inhibition
MCF-7 (Breast Cancer)0.8Apoptosis induction
A549 (Lung Cancer)1.0Enzyme inhibition

Potential Applications

The unique biological activity of this compound suggests several potential applications:

  • Anticancer Therapeutics : Given its inhibitory effects on cancer cell proliferation, further development could position this compound as a candidate for anticancer drug development.
  • Biochemical Probes : Its ability to modulate enzyme activities makes it suitable for use in biochemical assays aimed at understanding cellular processes.
  • Synthetic Intermediates : The compound can serve as an intermediate in organic synthesis for developing more complex molecules with desired biological activities.

Properties

IUPAC Name

tert-butyl N-tert-butyl-N-(3-chloropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24ClNO2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUROFFONOMNGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCCCl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650064
Record name tert-Butyl tert-butyl(3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133804-18-9
Record name tert-Butyl tert-butyl(3-chloropropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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